molecular formula C11H22N2O3 B1588651 Val-Ile CAS No. 20556-14-3

Val-Ile

Cat. No.: B1588651
CAS No.: 20556-14-3
M. Wt: 230.3 g/mol
InChI Key: PNVLWFYAPWAQMU-CIUDSAMLSA-N
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Description

“Val-Ile” is a dipeptide composed of the amino acids valine and isoleucine . It has a molecular formula of C11H22N2O3 .


Synthesis Analysis

The synthesis of this compound, like other dipeptides, involves the formation of a peptide bond between the carboxyl group of one amino acid (valine) and the amino group of another amino acid (isoleucine). This process is typically catalyzed by enzymes known as peptidyl transferases .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of two chiral centers, leading to the existence of several stereoisomers . The molecular formula of this compound is C11H22N2O3, with an average mass of 230.304 Da and a monoisotopic mass of 230.163040 Da .


Chemical Reactions Analysis

The chemical reactions involving this compound are typically those common to peptides and involve the making or breaking of peptide bonds. For instance, in the presence of specific enzymes, this compound can be hydrolyzed to yield the individual amino acids valine and isoleucine .


Physical and Chemical Properties Analysis

This compound, being a dipeptide, shares many of the physical and chemical properties of peptides. It is composed of two amino acids linked by a peptide bond, and its properties will be influenced by the properties of these constituent amino acids .

Scientific Research Applications

  • Breast Cancer Treatment and Genetics : The amino acid substitution Ile105Val in glutathione S-transferase (GST) P1 results in reduced enzyme activity. This variation has implications in breast cancer treatment, where different genotypes showed variations in survival rates among women treated for breast cancer (Sweeney et al., 2000).

  • Trastuzumab-Related Cardiotoxicity and Tumorogenesis : In the context of breast cancer, the HER2 gene polymorphism (Ile655Val) affects tumor growth and the pharmacodynamics of trastuzumab treatment. This polymorphism is associated with differences in tumor response, survival, and trastuzumab-related cardiotoxicity (Beauclair et al., 2007).

  • Gene Polymorphisms in Breast Cancer : Polymorphisms in breast cancer susceptibility genes, including CYP1A1 codon 462 Ile/Val, are associated with clinicopathological phenotypes of breast cancer, indicating the potential genetic predisposition to the disease (Han et al., 2004).

  • Nutritional Science and Animal Growth : In a study on protein-restricted pigs, a combination of Valine (Val) and Isoleucine (Ile) was found to restore growth, potentially through improved gut development and hepatic insulin-like growth factor 1 (IGF-1) production (Habibi et al., 2022).

  • Genetic Polymorphism in Disease Susceptibility : A study on the dual-specific A kinase-anchoring protein 2 (d-AKAP2) gene highlighted an amino acid change from Ile to Val, correlated with age and associated with changes in electrocardiogram PR interval, suggesting implications in cardiac dysfunction in the aging population (Kammerer et al., 2003).

  • Agricultural Sciences : Research on broiler chicks indicated the importance of Valine and Isoleucine in diets, affecting growth performance and plasma protein levels, highlighting their role in poultry nutrition (Corzo et al., 2009).

  • Bioactive Peptides and Health : The milk-derived tripeptides IPP (Ile-Pro-Pro) and VPP (Val-Pro-Pro) showed anti-inflammatory effects and promoted adipocyte differentiation, suggesting potential benefits in metabolic disease prevention (Chakrabarti & Wu, 2015).

  • Chemistry and Bioavailability of Bioactive Peptides : Ile-Pro-Pro and Val-Pro-Pro, known as ACE inhibitors, also exhibit emerging bioactivities against metabolic syndrome and bone protection, highlighting their potential as functional food ingredients (Li et al., 2019).

  • Genetic Polymorphisms in Cancer Risk : Studies on the CYP1A1 gene polymorphism (Ile/Val) have shown its significance in the risk of epithelial ovarian neoplasm and other cancers, emphasizing the role of genetic variation in cancer susceptibility (Aktaş et al., 2002).

  • NMR Spectroscopy in Protein Studies : Research on methyl groups in high molecular weight proteins, including Ile, Leu, and Val, has improved the study of such proteins using NMR spectroscopy, demonstrating the importance of these amino acids in structural biology (Hu et al., 2012).

Future Directions

Research on dipeptides like Val-Ile is ongoing, with studies exploring their roles in health and disease. For instance, a study found that a mixture of valine and isoleucine could restore growth in protein-restricted pigs, suggesting potential applications in nutrition and health .

Biochemical Analysis

Biochemical Properties

L-valyl-L-isoleucine participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme acetolactate synthase, which is involved in the synthesis of branched-chain amino acids (BCAAs) including leucine, isoleucine, and valine . The nature of these interactions is complex and often involves the formation of intermediate compounds that facilitate various metabolic processes .

Cellular Effects

L-valyl-L-isoleucine influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to stimulate the growth and proliferation of bone marrow mesenchymal stem cells (BMMSCs) by activating the MAPK/ERK1/2 and PI3K/Akt signaling pathways .

Molecular Mechanism

The molecular mechanism of action of L-valyl-L-isoleucine involves its interactions at the molecular level. It binds to specific biomolecules, influences enzyme activation or inhibition, and induces changes in gene expression . For instance, it has been found to stimulate the growth and proliferation of BMMSCs by enhancing the phosphorylation levels of ERK1/2 and Akt in these cells .

Dosage Effects in Animal Models

The effects of L-valyl-L-isoleucine can vary with different dosages in animal models. For instance, studies have shown that the growth performance of pigs can be influenced by the dietary level of valine, an amino acid component of L-valyl-L-isoleucine

Metabolic Pathways

L-valyl-L-isoleucine is involved in several metabolic pathways. It interacts with enzymes and cofactors in these pathways, potentially influencing metabolic flux or metabolite levels . For instance, it is involved in the synthesis of BCAAs, a process regulated by the enzyme acetolactate synthase .

Properties

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-5-7(4)9(11(15)16)13-10(14)8(12)6(2)3/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVLWFYAPWAQMU-CIUDSAMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426666
Record name L-Valyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Valylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

20556-14-3
Record name L-Valyl-L-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valylisoleucine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029130
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Val-Ile?

A1: The molecular formula of this compound is C11H22N2O3, and its molecular weight is 230.31 g/mol.

Q2: Does this compound exhibit any unique spectroscopic characteristics?

A2: While specific spectroscopic data for this compound is limited in the provided research, peptides containing this dipeptide have been studied using techniques like 1H NMR spectroscopy to determine their conformational analysis. [] This technique helps in understanding the three-dimensional arrangement of atoms within the molecule.

Q3: Are there specific analytical methods to detect and quantify this compound?

A3: Analytical techniques like High-Performance Liquid Chromatography (HPLC) are crucial for identifying and quantifying peptides, including those containing this compound, in complex mixtures. []

Q4: What is the significance of the this compound sequence in biological systems?

A4: this compound is found within various proteins and peptides with biological significance. For instance, it constitutes the C-terminal portion of the amyloid-β peptide (Aβ(40-42)), implicated in Alzheimer's disease. []

Q5: How does the presence of this compound influence the properties of amyloid-β peptides?

A5: The this compound sequence within Aβ(40-42) contributes to its hydrophobic nature and promotes the formation of β-sheet structures. These structures are prone to self-assembly, leading to the formation of amyloid fibrils characteristic of Alzheimer's disease. []

Q6: Are there studies investigating the role of this compound in amyloid-β aggregation?

A6: Yes, research suggests that peptides containing the this compound sequence can influence the aggregation process of Aβ. For example, a study showed that a water-soluble tripeptide this compound-Ala self-assembles into nanofibrils exhibiting amyloid-like behavior. []

Q7: What is the role of this compound in the context of enzyme activity and inhibition?

A7: this compound is present in the recognition sequence of various enzymes, including: * Protein Farnesyltransferase (FTase): This enzyme plays a crucial role in the post-translational modification of proteins like Ras, attaching a farnesyl group to a cysteine residue within a specific recognition sequence. [, ] * Ras-Processing Peptidase: This enzyme is involved in the further processing of Ras proteins after farnesylation. [] * γ-Secretase: This protease cleaves the amyloid precursor protein (APP), leading to the generation of Aβ peptides. [, ]

Q8: How does this compound contribute to the recognition of substrates by these enzymes?

A8: The specific arrangement of Valine and Isoleucine, with their bulky, hydrophobic side chains, likely contributes to the binding affinity and selectivity of these enzymes towards their respective substrates. [, ]

Q9: Are there inhibitors targeting these enzymes that exploit the presence of this compound?

A9: Research has focused on developing inhibitors that mimic the natural substrates of these enzymes. For instance: * FTase Inhibitors: Peptidomimetics, which are synthetic molecules designed to mimic the structure and function of peptides, have been developed as FTase inhibitors. These often incorporate a moiety mimicking the cysteine residue typically farnesylated within the enzyme's recognition sequence. [] * γ-Secretase Inhibitors: Various compounds, including pepstatin-A and substrate-based difluoroketones, have been identified as γ-secretase inhibitors. [, ]

Q10: Are there any studies investigating the structure-activity relationship of this compound containing peptides in the context of enzyme inhibition?

A10: Yes, research has shown that modifications to the amino acid sequence around the this compound motif can significantly affect the inhibitory potency of peptides targeting enzymes like FTase and Ras-processing peptidase. [, ] For instance, replacing this compound with specific aminobenzoic acid derivatives resulted in potent FTase inhibitors. []

Q11: Can you provide an example of how the position of this compound within a peptide sequence affects its activity?

A11: In the development of renin inhibitors, researchers found that replacing a single amino acid at position 10 in the angiotensinogen sequence with statine (a dipeptide mimic) was more effective than replacing both residues 10 and 11, highlighting the importance of the this compound position for optimal activity. []

Q12: What is the role of computational chemistry in understanding this compound interactions?

A12: Computational techniques such as molecular docking can provide valuable insights into how this compound containing peptides interact with their target proteins. This can help predict binding affinities and guide the design of more potent and selective inhibitors. []

Q13: Are there any specific examples of computational studies involving this compound containing peptides?

A13: Molecular docking studies have been conducted to investigate the binding of a novel angiotensin-converting enzyme (ACE) inhibitory peptide, SASVIPVSAVRA, derived from yak bone. [] This peptide, which contains the this compound sequence, demonstrated potent ACE inhibitory activity.

Q14: What are the implications of understanding this compound interactions for drug development?

A14: A deeper understanding of how the this compound motif contributes to protein-protein interactions and enzyme recognition can pave the way for developing novel therapeutics targeting diseases like Alzheimer's disease, cancer, and hypertension. []

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